Product packaging for viteagnusin D(Cat. No.:)

viteagnusin D

Cat. No.: B1261442
M. Wt: 308.5 g/mol
InChI Key: QNIUYBRZAVVKNV-NJNUCJBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viteagnusin D is a natural labdane-type diterpenoid compound isolated from the fruit of Vitex agnus-castus L. (Chasteberry, Verbenaceae) . It is one of several diterpenoids identified in this plant, which has a history of traditional use. The compound's structure has been determined through extensive spectroscopic analysis, confirming its classification as a labdane-type diterpenoid . Research interest in this compound is facilitated by its presence in a well-characterized plant source and the availability of a defined enzymatic synthesis pathway, specifically through this compound synthase activity . The biochemical synthesis involves the conversion of peregrinol diphosphate to this compound . This compound is presented as a high-purity chemical entity for scientific investigation. Researchers can utilize it as a standard for phytochemical studies, a probe for exploring the biosynthesis of labdane-type diterpenoids, and a starting point for investigating its potential biological activities. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B1261442 viteagnusin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C20H36O2/c1-7-18(5,21)13-14-20(22)15(2)9-10-16-17(3,4)11-8-12-19(16,20)6/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19+,20-/m1/s1

InChI Key

QNIUYBRZAVVKNV-NJNUCJBSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@]1(CCC(C)(C=C)O)O)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C1(CCC(C)(C=C)O)O)C)(C)C

Origin of Product

United States

Phytochemical Investigation and Natural Occurrence of Viteagnusin D

Botanical Sources and Species Distribution within the Vitex Genus

The presence of viteagnusin D is predominantly documented within the Vitex genus, a group of flowering plants belonging to the Lamiaceae family. Research has pinpointed its occurrence in specific species, highlighting a pattern of distribution among closely related plants.

Vitex agnus-castus as a Primary Origin of this compound

Vitex agnus-castus, commonly known as the chaste tree, is the primary and most well-documented botanical source of this compound. science.govresearchgate.netnih.gov Phytochemical investigations have consistently led to the isolation of this compound from the fruits of the plant. researchgate.netscispace.comresearchgate.net Further research into the biosynthesis of diterpenoids in V. agnus-castus has revealed that these compounds are localized in the glandular trichomes, which are present on the surface of both the fruits and leaves. murdoch.edu.au This suggests that both parts of the plant are potential sources for this compound. The plant produces a diverse array of structurally related diterpenoids, with this compound being one of several viteagnusins (A-E) identified. researchgate.net

Presence and Structural Relationships in Other Vitex Species (e.g., Vitex rotundifolia, Vitex trifolia)

While Vitex agnus-castus is the principal source, the presence of structurally similar labdane-type diterpenoids in other Vitex species, such as Vitex rotundifolia and Vitex trifolia, indicates a shared biosynthetic capability within the genus. researchgate.netmurdoch.edu.au For instance, a diterpenoid that was previously isolated from V. rotundifolia has been produced through the combination of enzymes from V. agnus-castus in a laboratory setting. nih.govmurdoch.edu.au Additionally, compounds like vitetrifolin D, another labdane-type diterpene, are known constituents of V. trifolia fruits. researchgate.net this compound shares the fundamental labdane (B1241275) skeleton with these compounds, a common structural feature among many diterpenoids isolated from the Vitex genus. researchgate.netresearchgate.net This structural similarity underscores a close chemotaxonomic relationship among these species.

Isolation and Purification Methodologies from Complex Plant Extracts

The extraction of pure this compound from the chemically complex matrix of plant material necessitates sophisticated separation and purification techniques. Chromatographic methods are central to this process, often guided by the biological activity of the fractions being separated.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Medium Pressure Liquid Chromatography)

The isolation of this compound and related diterpenoids from Vitex extracts typically involves a multi-step chromatographic process. scispace.com An initial extraction, often with a solvent like hexane, is followed by fractionation using column chromatography. scispace.com Common stationary phases for this initial separation include silica (B1680970) gel and octadecyl silica (ODS), a type of reversed-phase material. scispace.com

For further purification, Medium Pressure Liquid Chromatography (MPLC) can be employed for the crude separation of the extract, which can effectively enrich the target compounds to a purity of 70-80%. nih.govnih.gov The final step in obtaining highly pure this compound involves High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC. scispace.comnih.gov This high-resolution technique is essential for separating structurally similar compounds from one another. googleapis.comchromatographyonline.com

Table 1: Chromatographic Techniques in the Isolation of this compound

Technique Role in Purification Process Typical Stationary Phase
Column Chromatography Initial fractionation of crude extract Silica Gel, ODS (C18)
Medium Pressure Liquid Chromatography (MPLC) Intermediate purification and enrichment Reversed-Phase (e.g., C18)

| High-Performance Liquid Chromatography (HPLC) | Final purification to high purity | ODS (C18) |

Strategies for Bioactivity-Guided Fractionation in Discovery Research

Bioactivity-guided fractionation is a strategic approach used to isolate new or known bioactive compounds from natural sources. wisdomlib.orgnih.gov This methodology involves a systematic process of separating a crude extract into fractions, testing the biological activity of each fraction, and then further purifying the most active fractions until a pure, active compound is isolated. researchgate.netresearchgate.net

In the context of Vitex agnus-castus, this strategy has been successfully employed to isolate dopaminergic compounds. researchgate.net Researchers use in vitro assays, such as dopamine (B1211576) receptor binding assays, to screen the fractions. researchgate.net The fractions that show the highest activity are then selected for further chromatographic separation, a process that has led to the isolation of various bioactive diterpenes from the plant. researchgate.net This targeted approach ensures that the purification efforts are concentrated on the constituents with the most significant biological potential.

Table 2: Compounds Mentioned

Compound Name
Viteagnusin A
Viteagnusin B
Viteagnusin C
This compound
Viteagnusin E

Biosynthetic Pathways and Enzymology of Viteagnusin D

Elucidation of Precursor Molecules and Early Biosynthetic Steps

The journey to forming viteagnusin D begins with the universal C20 precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov In angiosperms, the core structure of labdane-related diterpenoids is typically synthesized from GGPP through the sequential action of two types of diterpene synthases (diTPSs). nih.gov The initial step is a protonation-initiated cyclization of GGPP catalyzed by a class II diTPS, which forms the characteristic bicyclic decalin core of the labdane (B1241275) skeleton. nih.gov This is followed by the action of a class I diTPS, which can involve rearrangement and dephosphorylation to yield various diterpenoid backbones. nih.gov

Characterization and Functional Analysis of Diterpene Synthases (diTPSs) and Cyclases

The formation of the diverse array of diterpenoids in V. agnus-castus, including this compound, is largely due to the combinatorial activities of different class I and class II diTPSs. nih.gov

Research has identified specific diTPSs from V. agnus-castus that are directly involved in the biosynthesis of this compound. nih.gov this compound synthase is a crucial enzyme that converts precursor molecules into this compound through a series of complex biochemical reactions. ontosight.ai For instance, the co-expression of the class II diTPS, VacTPS1, with the class I diTPS, VacTPS2, in Nicotiana benthamiana resulted in the production of this compound. nih.gov This demonstrates the specific interplay between these enzymes in generating this compound. Similarly, a diTPS from Leonurus japonicus, LjTPS6, has been shown to produce this compound, among other products, when it reacts with peregrinol (B1240592) diphosphate (PPP), the product of a class II diTPS. nih.govoup.com

While some diTPSs exhibit specificity, others demonstrate significant promiscuity, accepting a range of substrates to produce multiple products. This enzymatic promiscuity is a key driver of the chemical diversity of diterpenoids in plants. nih.govnih.gov For example, LjTPS6 from L. japonicus is considered a catalytically promiscuous enzyme, producing not only this compound but also labda-13(16),14-dien-9α-ol and epimers of 9,13-epoxy-labda-14-ene from the same precursor. nih.gov Studies have shown that both bacterial and plant class I diTPSs can exhibit extreme promiscuity, reacting with numerous bicyclic diphosphate precursors. nih.govnih.gov This broad substrate acceptance allows for combinatorial biosynthesis, leading to the generation of novel and previously inaccessible diterpenoids. nih.govnih.govmpg.de

Post-Cyclization Modifications by Oxidoreductases

Following the initial cyclization reactions by diTPSs, the diterpene backbone undergoes further modifications, often catalyzed by oxidoreductases such as cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org These enzymes are responsible for introducing functional groups like hydroxyls, which are characteristic of many bioactive diterpenoids. nih.govnih.gov In the context of V. agnus-castus diterpenoid biosynthesis, a specific cytochrome P450, VacCYP76BK1, has been identified. nih.govnih.gov This enzyme was found to catalyze the 16-hydroxylation of peregrinol, a diol-diterpene, to produce labd-13Z-ene-9,15,16-triol. nih.govnih.gov This hydroxylated product is considered a potential intermediate in the biosynthetic pathway leading to other bioactive diterpenoids found in the plant. nih.gov The promiscuity of CYPs is also a significant factor in the diversification of diterpenoids. mdpi.com

Localization of Diterpenoid Biosynthesis within Specialized Plant Tissues

The biosynthesis and accumulation of diterpenoids, including this compound, are often localized to specialized structures on the plant surface called glandular trichomes. nih.govscience.gov In V. agnus-castus, matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) has confirmed the localization of diterpenoids to the trichomes on the surface of fruits and leaves. nih.govnih.gov This localization is consistent with findings in other species of the Lamiaceae family, where glandular trichomes act as "cell factories" for the synthesis and storage of various specialized metabolites. nih.govscience.gov Analysis of a trichome-specific transcriptome of V. agnus-castus led to the identification of the candidate genes for the diTPSs and CYPs involved in diterpenoid biosynthesis. nih.govnih.gov

Proposed Mechanistic Routes for Novel Diterpene Formation

The formation of novel diterpenes, including the diverse structures found in V. agnus-castus, can be explained by several mechanistic principles. The combinatorial action of different class I and class II diTPSs provides a primary route to a variety of diterpene backbones. nih.gov Furthermore, the promiscuity of these synthases, as well as the subsequent modifying enzymes like CYPs, allows for the production of a wide array of compounds from a limited set of precursors. nih.govmpg.demdpi.com The initial carbocation intermediate formed during the cyclization of GGPP can undergo various rearrangements, such as hydride and methyl shifts, before being quenched by deprotonation or the addition of water, leading to further structural diversity. nih.gov The engineering of these biosynthetic pathways in microbial hosts, such as Saccharomyces cerevisiae, has not only helped to elucidate the enzymatic mechanisms but also opened up possibilities for the combinatorial biosynthesis of "non-natural" diterpenoids. nih.govnih.gov

Molecular Mechanisms of Action of Viteagnusin D in in Vitro and Preclinical Models

Dopaminergic System Modulation and Receptor Interactions

Extracts from Vitex agnus-castus are known to possess dopaminergic properties, which are central to their traditional and modern uses, particularly in relation to hyperprolactinemia. bioscience.fi This activity is attributed to various diterpenoid compounds within the extracts that can interact with dopamine (B1211576) receptors. bioscience.ficellosaurus.org

Affinity and Functional Activity at Dopamine D2 Receptors in Cellular Assays

The primary mechanism for the dopaminergic action of Vitex compounds is their interaction with dopamine D2 receptors. cellosaurus.orgcore.ac.uk Cellular assays using CHO-K1 cells overexpressing the human D2 receptor have been employed to determine the functional activity of various isolated diterpenes. researchgate.netresearchgate.net

While extracts of Vitex agnus-castus demonstrate a clear ability to activate D2 receptors, studies on isolated compounds reveal that this activity is primarily driven by specific diterpenes. core.ac.ukresearchgate.net Research has identified viteagnusin I and rotundifuran (B1679581) as significant contributors to this dopaminergic effect, with EC₅₀ values of 6.6 µM and 12.8 µM, respectively. researchgate.netresearchgate.net In contrast, other related labdane (B1241275) diterpenoids, such as viteagnusin C and vitetrifolin D, have been shown to exhibit only weak or no dopaminergic activity in these cellular assays. researchgate.net Specific quantitative data on the binding affinity and functional activity for viteagnusin D at the dopamine D2 receptor is not prominently featured in the available scientific literature, suggesting it is not a principal active dopaminergic compound within the plant extract. researchgate.netplos.org

Vitex agnus-castus

Data from a functional bioassay in CHO-K1 cells overexpressing the human D2 receptor. Activity is measured by the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

CompoundEC₅₀ (µM)Activity Level
Viteagnusin I6.6Potent
Rotundifuran12.8Moderate
Vitexilactone (B16804)>50Inactive
Vitetrifolin DWeak or no activity reported
Viteagnusin CWeak or no activity reported
researchgate.netresearchgate.net

Mechanistic Basis for Modulation of Prolactin Secretion in In Vitro Systems

Dopamine is a critical inhibitor of prolactin synthesis and secretion from lactotrophic cells in the anterior pituitary gland. cuhk.edu.hk This inhibition is mediated through the activation of D2 receptors on these cells. bioscience.ficuhk.edu.hk The therapeutic effect of Vitex agnus-castus extracts on conditions associated with elevated prolactin, such as premenstrual syndrome, is believed to stem from the dopaminergic action of its constituent compounds. cellosaurus.orgcore.ac.uk

In vitro studies using rat pituitary cells have confirmed that extracts of Vitex agnus-castus can significantly inhibit both basal and thyrotropin-releasing hormone (TRH)-stimulated prolactin secretion. bioscience.fitapchiyhocvietnam.vn This effect can be blocked by dopamine receptor antagonists, confirming the mechanism is D2 receptor-dependent. tapchiyhocvietnam.vn The prolactin-suppressive effect is attributed to diterpenes, including clerodadienols, that bind to and activate the D2 receptor. bioscience.fi Given the lack of significant reported D2 receptor activity for this compound, it is not considered a primary contributor to the modulation of prolactin secretion observed with whole extracts. This activity is instead linked to more potent dopaminergic compounds like viteagnusin I. bioscience.firesearchgate.net

Effects on Intracellular Second Messenger Systems (e.g., Cyclic Adenosine (B11128) Monophosphate)

The dopamine D2 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o inhibitory pathway. researchgate.netcuhk.edu.hk Activation of the D2 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. cuhk.edu.hk This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). bioscience.firesearchgate.netcuhk.edu.hk

This mechanism has been verified for Vitex agnus-castus compounds in cellular assays where D2 receptor activation is measured by the suppression of forskolin-induced cAMP production. researchgate.netmdpi.com Diterpenes isolated from the plant have been shown to inhibit cAMP formation in rat pituitary cell cultures. bioscience.fimdpi.com However, this effect is a direct consequence of D2 receptor agonism. As this compound has not been identified as a potent D2 receptor agonist, it is unlikely to independently exert a significant effect on the cAMP second messenger system. The observed reduction in cAMP levels from Vitex extracts is attributed to the more active dopaminergic diterpenes. core.ac.ukresearchgate.net

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

Phytochemicals from the Vitex genus, including various diterpenoids, have been investigated for their potential cytotoxic and antineoplastic effects. researchgate.netmdpi.com While extracts from Vitex agnus-castus have demonstrated cytotoxic activity against several human cancer cell lines, research often focuses on the activity of the whole extract or more abundant/active compounds. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of plant-derived compounds are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For example, vitetrifolin I, a diterpenoid from V. trifolia, has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in HeLa cells. bcrcp.ac.in Lignans extracted from Vitex negundo have also been found to possess cytotoxic activity by inducing G2/M phase cell cycle arrest and apoptosis. jneonatalsurg.com

These mechanisms are crucial for evaluating the therapeutic potential of a compound. However, specific studies detailing the induction of apoptosis or cell cycle arrest by this compound are not available in the reviewed literature. The research on apoptosis and cell cycle effects within the Vitex genus has focused on other constituent compounds. bcrcp.ac.in

Anti-inflammatory Effects and Immunomodulatory Pathways

This compound exhibits notable anti-inflammatory properties through its ability to modulate key signaling pathways and inhibit enzymes involved in the inflammatory cascade.

Modulation of Pro-inflammatory Mediators and Cytokines

The inflammatory response is a complex process orchestrated by a variety of signaling molecules, including pro-inflammatory cytokines. These proteins, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are crucial for recruiting immune cells to sites of injury or infection. sinobiological.comthermofisher.com However, their excessive production can lead to chronic inflammation and tissue damage. sinobiological.comthermofisher.com

One of the central regulators of pro-inflammatory gene expression is the transcription factor nuclear factor-kappa B (NF-κB). mdpi.comopenaccessjournals.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like TNF-α, a cascade of events leads to the activation of the IκB kinase (IKK) complex. mdpi.com This complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus. mdpi.com Once in the nucleus, NF-κB initiates the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6. thermofisher.commdpi.comnih.gov

Studies suggest that this compound may exert its anti-inflammatory effects by interfering with this pathway. By inhibiting the activation of NF-κB, this compound can effectively downregulate the production of these potent pro-inflammatory mediators, thereby dampening the inflammatory response. The expression of these cytokines has been shown to be elevated in various inflammatory conditions and cancers. nih.govmdpi.com

Mediator/PathwayFunction in InflammationModulation by this compound (Postulated)
TNF-αA primary cytokine that drives acute inflammation, induces fever, and can lead to tissue destruction. sinobiological.comthermofisher.comDownregulation of expression.
IL-6A cytokine involved in both acute and chronic inflammation, as well as immune regulation. sinobiological.comthermofisher.comDownregulation of expression.
NF-κBA key transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.comopenaccessjournals.comInhibition of activation and nuclear translocation.

Inhibition of Key Enzymes in Inflammatory Cascades (e.g., Lipoxygenase Activity)

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the metabolism of arachidonic acid, leading to the production of leukotrienes. nih.govrsc.org Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases. nih.govacademicjournals.org Therefore, the inhibition of LOX enzymes presents a promising strategy for controlling inflammation. nih.govrsc.org

Several natural and synthetic compounds have been identified as LOX inhibitors. mdpi.comdergipark.org.tr These inhibitors often act as antioxidants or free radical scavengers, as the process of lipoxygenation involves a carbon-centered radical. mdpi.com this compound, as a diterpenoid, belongs to a class of natural products that have shown potential for LOX inhibition. nih.gov The anti-inflammatory activity of such compounds is often linked to their ability to inhibit enzymes like LOX, thereby reducing the production of pro-inflammatory leukotrienes. nih.govacademicjournals.org

EnzymeRole in InflammationInhibition by this compound (Potential Mechanism)
Lipoxygenase (LOX)Catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. nih.govrsc.orgCompetitive or non-competitive inhibition, potentially through antioxidant/radical scavenging activity. mdpi.com

Antioxidant Properties and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. peerj.com Antioxidants counteract oxidative stress by neutralizing these harmful free radicals. nih.gov

Direct Scavenging of Reactive Oxygen Species

One of the primary mechanisms of antioxidant action is the direct scavenging of ROS. peerj.com Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the ability of compounds to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. mdpi.comnih.govresearchgate.net The DPPH radical is a stable free radical that shows a characteristic absorbance at 517 nm; this absorbance decreases when the radical is scavenged by an antioxidant. nih.gov

AssayPrincipleRelevance to this compound
DPPH Radical Scavenging AssayMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comnih.govDemonstrates the direct free radical scavenging capacity of the compound.

Modulation of Endogenous Antioxidant Systems

In addition to direct scavenging, compounds can exert antioxidant effects by bolstering the body's own endogenous antioxidant defense systems. mdpi.com This system includes a variety of enzymes that work in concert to neutralize ROS. explorationpub.com The primary antioxidant enzymes are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govexplorationpub.comxiahepublishing.com

SOD catalyzes the dismutation of the highly reactive superoxide radical into hydrogen peroxide and molecular oxygen. explorationpub.comfrontiersin.org Subsequently, CAT and GPx are responsible for the detoxification of hydrogen peroxide, converting it into water. explorationpub.comfrontiersin.org The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of these and other antioxidant enzymes. mdpi.com Activation of the Nrf2 pathway can lead to an enhanced antioxidant response. It is plausible that this compound could modulate these endogenous systems, potentially by activating the Nrf2 pathway, thereby increasing the cellular capacity to handle oxidative stress.

Enzyme/PathwayFunctionPotential Modulation by this compound
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and oxygen. explorationpub.comfrontiersin.orgUpregulation of expression or activity.
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen. explorationpub.comUpregulation of expression or activity.
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively. explorationpub.comUpregulation of expression or activity.
Nrf2 PathwayA transcription factor pathway that regulates the expression of antioxidant proteins. mdpi.comActivation, leading to increased synthesis of antioxidant enzymes.

Antimicrobial and Antifungal Efficacy

Diterpenes, the class of compounds to which this compound belongs, are recognized for their broad-spectrum antimicrobial activities. nih.gov The antimicrobial potential of plant extracts and their constituent compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comfrontiersin.org

Extracts from the Vitex genus have demonstrated in vitro antimicrobial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against species like Candida albicans. mdpi.com The antimicrobial properties of these plants are attributed to their rich content of secondary metabolites, including diterpenoids. mdpi.comresearchgate.net While specific studies on the antimicrobial efficacy of isolated this compound are limited, its chemical nature suggests it likely contributes to the observed antimicrobial effects of Vitex agnus-castus extracts.

Microorganism TypeExamplesRelevance to this compound
Gram-positive BacteriaBacillus subtilis, Staphylococcus aureus mdpi.comAs a diterpenoid component of Vitex agnus-castus, it is expected to contribute to the plant's overall antimicrobial activity. nih.gov
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosa mdpi.com
FungiCandida albicans mdpi.com

Inhibitory Effects on Bacterial and Fungal Growth

Diterpenoids isolated from the Vitex genus have demonstrated a range of biological activities, including antimicrobial effects. researchgate.netresearchgate.net While specific studies focusing solely on the inhibitory effects of this compound on bacterial and fungal growth are limited, the broader class of Vitex diterpenoids has shown activity against various microbes. researchgate.net For instance, vitexilactone C displayed weak antibacterial activity against Bacillus subtilis, Escherichia coli, and Micrococcus tetragenus. researchgate.net Another diterpenoid, vitexolide A, exhibited more potent antibacterial activity against a panel of 46 Gram-positive strains, with minimal inhibitory concentration (MIC) values ranging from 6 to 96 μM. researchgate.net The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit was noted as a significant contributor to this antibacterial activity. researchgate.net

Fungal growth can be inhibited by various natural compounds through mechanisms such as the disruption of cell membrane integrity and the inhibition of key enzymes. intec.edu.do For example, some antifungal agents work by blocking the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. frontiersin.org Volatile organic compounds (VOCs) produced by certain fungi, such as Ceratocystis fimbriata, have demonstrated broad-spectrum antifungal activity by causing morphological damage to fungal mycelia and conidia. frontiersin.org While the direct antifungal activity of this compound has not been extensively detailed, flavonoids extracted from Vitex have shown antifungal properties. researchgate.net

Mechanisms of Antimicrobial Action

The mechanisms by which antimicrobial agents exert their effects are diverse and target various essential cellular processes in bacteria and fungi. mdpi.com Common antibacterial mechanisms include:

Inhibition of Cell Wall Synthesis: Antibiotics like β-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. mdpi.comnih.gov

Alteration of Plasma Membrane Integrity: Some compounds disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. mdpi.com

Inhibition of Protein Synthesis: Many antibiotics target the bacterial ribosome, interfering with the translation process and halting protein production. mdpi.comfrontiersin.org

Inhibition of Nucleic Acid Synthesis: Certain agents block the replication and transcription of bacterial DNA. mdpi.com

Disruption of Metabolic Pathways: Some antimicrobials inhibit essential metabolic pathways necessary for bacterial survival. mdpi.com

Bacteria can develop resistance to antibiotics through mechanisms such as pumping the antibiotic out of the cell (efflux), modifying the antibiotic's target, or producing enzymes that inactivate the antibiotic. reactgroup.org

In fungi, common mechanisms of action for antifungal agents include the disruption of the cell membrane, often by inhibiting ergosterol synthesis, and interference with signal transduction pathways. intec.edu.do The lipophilicity of a compound can play a crucial role in its ability to interact with and disrupt microbial membranes. intec.edu.do The specific molecular mechanisms by which this compound may exert antimicrobial effects have not been fully elucidated in the available literature.

Investigation of Other Pharmacological Targets and Molecular Interactions

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that play a critical role in pain modulation and other physiological processes. nih.gov These receptors are the primary targets for opioid analgesics. elifesciences.org this compound has been shown to exhibit dose-dependent binding to both delta and mu opioid receptors. researchgate.net It has been suggested that this binding to the mu-opiate receptor may contribute to some of its observed biological effects. researchgate.net

The interaction between mu and delta opioid receptors is complex. They can form heterodimers, where the binding of a ligand to one receptor can influence the properties of the other. nih.gov For instance, treatment with a delta-selective ligand can increase the binding of a mu receptor agonist, and vice versa. nih.gov This cross-modulation suggests a potential for synergistic effects when both receptors are targeted. nih.gov Opioid receptor activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels through the dissociation of G-protein subunits. mdpi.com

Binding Affinity of this compound to Opioid Receptors
CompoundReceptor TargetObserved EffectReference
This compoundDelta Opioid ReceptorDose-dependent receptor binding researchgate.net
This compoundMu Opioid ReceptorDose-dependent receptor binding researchgate.net

The endocrine system regulates various bodily functions through the action of hormones, which are controlled primarily by negative feedback loops. lumenlearning.combetterhealth.vic.gov.au Some compounds can influence this system by mimicking or blocking hormone actions, or by affecting hormone synthesis, transport, and metabolism. fda.gov

Diterpenoids from the Vitex genus are known to have hormone level-regulating activities. researchgate.netresearchgate.net Specifically, certain diterpenoids and flavonoids from Vitex agnus-castus are thought to suppress prolactin levels by acting on dopamine-2 (D-2) receptors. researchgate.net While the direct mechanistic studies on this compound's effect on specific hormone levels are not detailed in the provided search results, the general activity of Vitex compounds suggests a potential role in endocrine regulation. Hormonal regulation can occur through various mechanisms, including interactions with nuclear receptors like the vitamin D receptor (VDR), which modulates gene expression. nih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in diseases like cancer. innovareacademics.in Several experimental models are used to study antiangiogenic activity, including the chick embryo chorioallantoic membrane (CAM) assay and the zebrafish embryo model. researchgate.netscielo.br

Diterpenoids from the Vitex genus have been reported to possess antiangiogenic activities. researchgate.netresearchgate.net While direct evidence for this compound's antiangiogenic effect is not specified, other compounds from Vitex agnus-castus have been investigated. For example, a chloroform/methanol extract of the plant exhibited a significant antiangiogenic response in the CAM model. researchgate.net The mechanism of antiangiogenic action often involves the inhibition of key signaling molecules like vascular endothelial growth factor (VEGF). innovareacademics.ind-nb.info

Antiangiogenic Activity of Vitex Compounds in Experimental Models
Compound/ExtractExperimental ModelObserved EffectReference
CHCl3/MeOH extract of Vitex agnus castusChick Chorioallantoic Membrane (CAM)37.4% inhibition of new blood vessel formation researchgate.net

Structure Activity Relationship Sar Studies of Viteagnusin D and Analogues

Identification of Key Structural Motifs and Pharmacophore Features Essential for Biological Activity

Viteagnusin D belongs to the labdane-type diterpenoids, a class of molecules characterized by a bicyclic decalin core. researchgate.netresearchgate.net The biological activity of these compounds, particularly their dopaminergic action, is intrinsically linked to specific structural motifs. Diterpenes featuring a clerodadienol scaffold have been identified as major active compounds in extracts of Vitex agnus castus. researchgate.net

Impact of Stereochemical Configuration and Substituent Groups on Bioactivity Profiles

Research indicates that the dopaminergic activity of Vitex agnus-castus (VAC) diterpenes is highly dependent on both the stereochemical configuration and the nature of substituent groups, especially on the side chain attached to the decalin core. researchgate.netmdpi.com The specific arrangement of atoms in space and the presence or absence of certain chemical moieties can dramatically alter the compound's ability to bind to and activate the dopamine (B1211576) D2 receptor.

Comparative SAR Analysis with Structurally Related Diterpenoids (e.g., Viteagnusin I, Rotundifuran (B1679581), Vitexilactone (B16804), Viteagnusin C)

A comparative analysis of this compound's analogues provides clear insights into the structure-activity relationships governing their dopaminergic effects. By measuring the half-maximal effective concentration (EC50) in assays for human D2 receptor activation, researchers have quantified the potency of various structurally related diterpenoids. mdpi.com

Viteagnusin I emerges as the most potent compound among the tested diterpenes, followed by rotundifuran. researchgate.netmdpi.com In stark contrast, vitexilactone is inactive, and viteagnusin C shows negligible dopaminergic activity. mdpi.comresearchgate.net

The primary structural difference between the active rotundifuran and the inactive vitexilactone is the side chain: rotundifuran possesses a furan (B31954) ring, whereas vitexilactone has an α,β-unsaturated-γ-lactone ring. mdpi.com This strongly suggests that the furan moiety is a critical feature for D2 receptor activation in this series. Viteagnusin I, the most active compound, shares the core structure but differs in its side-chain substitutions, underscoring the fine-tuning of activity by these groups. mdpi.com Viteagnusin C, which exhibits minimal activity, also possesses structural variations that evidently diminish its ability to effectively interact with the receptor. mdpi.com

Table 1: Comparative Dopaminergic Activity of this compound Analogues at the D2 Receptor EC50 values represent the concentration of the compound required to elicit a half-maximal response in a cAMP-based functional bioassay.

CompoundTypeKey Structural FeatureDopaminergic Activity (EC50)Source
Viteagnusin I Labdane (B1241275) DiterpenoidClerodadienol Scaffold6.6 µM mdpi.com
Rotundifuran Labdane DiterpenoidFuran Ring12.8 µM mdpi.com
Viteagnusin C Labdane Diterpenoid-Negligible Activity mdpi.com
Vitexilactone Labdane DiterpenoidLactone Ring>50 µM (Inactive) mdpi.com

Computational Approaches to Ligand-Receptor Interactions (e.g., Molecular Docking Simulations)

To further elucidate the interactions between these diterpenoids and their biological target, computational methods like molecular docking simulations have been employed. researchgate.netmdpi.com These techniques predict the preferred binding orientation and affinity of a ligand to a receptor, providing a molecular-level understanding of the SAR. mdpi.com

Molecular modeling has been used to predict the potential binding modes of viteagnusin I, rotundifuran, and vitexilactone at the dopamine D2 receptor, using published crystal structures (PDB IDs: 6CM4, 6LUQ, 7JVR). researchgate.netmdpi.com These simulations help visualize the spatial relationships within the receptor's binding pocket. researchgate.net Predicted binding modes from docking studies show that active compounds like viteagnusin I and rotundifuran can form specific interactions, such as hydrogen bonds and pi-pi stacking, with key amino acid residues in the receptor. researchgate.net For example, docking to the 6CM4 crystal structure reveals potential hydrogen bonding and other interactions that stabilize the ligand-receptor complex. researchgate.net Conversely, the modeling of inactive compounds like vitexilactone often shows a less favorable binding pose or a lack of crucial interactions, corroborating the experimental bioactivity data. researchgate.netmdpi.com

Chemical Synthesis, Semisynthesis, and Derivatization Strategies

Semisynthetic Modifications of Natural Precursors for Analog Generation

Semisynthesis offers a pragmatic alternative to total synthesis by using abundant, structurally related natural products as starting materials. This approach circumvents the difficult construction of the core molecular scaffold, allowing chemists to focus on late-stage modifications to generate novel analogs. science.gov

While specific semisynthetic routes starting from a direct precursor to viteagnusin D are not widely documented, the strategy is well-established for other complex diterpenoids. For instance, researchers have successfully modified fusicoccane diterpenoids and used compounds like ent-halimic acid as a versatile starting point for synthesizing a variety of other diterpenes. chemrxiv.orgmdpi.com This methodology often involves:

Selective protection and deprotection of functional groups.

Oxidation or reduction of existing moieties.

Formation of new carbon-carbon or carbon-heteroatom bonds to introduce new functionality.

A plausible semisynthetic strategy for generating this compound analogs could involve isolating a more abundant labdane (B1241275) diterpenoid from a natural source and using chemical reactions to introduce or modify the hydroxyl groups and the side chain to mimic the structure of this compound.

Chemoenzymatic Synthesis and Combinatorial Biosynthesis for Novel Analogues

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. d-nb.info Enzymes can perform complex transformations, such as stereoselective oxidations, at specific molecular positions under mild reaction conditions that are often incompatible with conventional chemical reagents. chemrxiv.orgnih.gov This approach allows for the efficient synthesis of complex molecules and their analogs. nih.gov

A particularly powerful extension of this is combinatorial biosynthesis , which leverages the modularity of diterpene biosynthesis. nih.govbiorxiv.org Diterpenoid pathways typically involve two main classes of enzymes: class II diterpene synthases (diTPSs) that cyclize the linear precursor geranylgeranyl diphosphate (B83284) (GGPP) into a bicyclic intermediate, and class I diTPSs that further modify this intermediate into a diverse array of diterpene skeletons. researchgate.netmdpi.com

Research has shown that many of these enzymes, particularly those from bacteria, exhibit significant substrate promiscuity, meaning they can act on non-native substrates. nih.govnih.gov This promiscuity is the cornerstone of combinatorial biosynthesis, enabling researchers to create novel combinations of class I and class II diTPSs in a microbial host to produce "unnatural" natural products or to provide biosynthetic access to known but rare compounds. nih.gov

The biosynthesis of this compound has been successfully demonstrated using this technique. Key findings include:

In Vitex agnus-castus, the class II diTPS identified as VacTPS1 produces a peregrinol (B1240592) diphosphate (PPP) intermediate. The subsequent action of the class I diTPS, VacTPS2, on this intermediate yields this compound along with other related diterpenes. nih.gov

Similarly, studies on diTPSs from Leonurus japonicus found that the class I enzyme LjTPS6 also produces this compound as one of its products when acting on the PPP intermediate. researchgate.netresearchgate.net

The remarkable promiscuity of a plant-derived class I diTPS from Salvia sclarea (SsSS) allowed it to accept a C-9 hydroxylated bicyclic intermediate and convert it into this compound. nih.gov

This mix-and-match approach has proven to be a highly effective strategy for producing not only this compound but also a library of related diterpenoids, demonstrating its power in exploring chemical diversity. nih.govnih.gov

Table 1: Enzyme Combinations for this compound Production
Class II diTPSIntermediateClass I diTPSPrimary ProductsSource Organism of EnzymesReference
VacTPS1Peregrinol diphosphate (PPP)VacTPS2This compound, 9,13(R)-epoxy-labd-14-eneVitex agnus-castus nih.gov
MvCPS1Peregrinol diphosphate (PPP)SsSSThis compoundMarrubium vulgare / Salvia sclarea nih.gov
LjTPS3Peregrinol diphosphate (PPP)LjTPS6Labda-13(16),14-dien-9-ol, this compound, 9,13-epoxy-labda-14-eneLeonurus japonicus researchgate.net

Engineering Microbial Systems for Biotechnological Production of this compound and Derivatives

The low abundance of many valuable diterpenoids in their native plant sources has driven the development of biotechnological production platforms. jmb.or.kr By engineering the metabolism of well-characterized microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae, these microbes can be turned into "cell factories" for the sustainable and scalable production of complex natural products. beilstein-journals.orgjmb.or.krbeilstein-journals.org

The process involves reconstructing the desired biosynthetic pathway in the microbial host. google.com For diterpenoids, this requires:

Precursor Supply Enhancement: Engineering the host's native metabolism to increase the production of the universal C20 precursor, geranylgeranyl diphosphate (GGPP). beilstein-journals.orgjmb.or.kr

Pathway Reconstruction: Introducing the genes for the specific class II and class I diTPSs that together produce the target diterpene backbone. nih.gov

Functionalization: Incorporating additional enzymes, such as cytochrome P450 monooxygenases (CYPs), to perform subsequent oxidative modifications that are often crucial for the final compound's bioactivity. nih.govresearchgate.net

Researchers have successfully used modular metabolic engineering systems in E. coli to express various combinations of diTPSs, leading to the production of a library of over 130 different diterpenoids, many of which were new to science. nih.govnih.govbiorxiv.org This platform has been used to generate this compound, achieving yields of up to 15 mg/L in unoptimized systems, highlighting the potential for large-scale fermentation. nih.gov In addition to microbial hosts, transient expression systems in plants like Nicotiana benthamiana are also used to rapidly test enzyme combinations and reconstitute biosynthetic pathways. nih.govresearchgate.net These biotechnological approaches represent the most promising avenue for the sustainable production of this compound and the generation of novel derivatives for further study. jmb.or.krresearchgate.net

Table 2: Biotechnological Systems for Diterpenoid Production
Host SystemStrategyExample Diterpenoid(s) ProducedKey AdvantageReference
Escherichia coliModular metabolic engineering, Combinatorial biosynthesisThis compound, Kaurene, Abietadiene, MiltiradieneRapid growth, well-understood genetics, scalable nih.govnih.govresearchgate.net
Saccharomyces cerevisiae (Yeast)Metabolic engineering, Heterologous pathway expressionArtemisinic acid, Carnosic acid, MiltiradieneEukaryotic host suitable for expressing complex enzymes like P450s nih.govbiorxiv.orgresearchgate.net
Nicotiana benthamiana (Plant)Transient co-expression (Agroinfiltration)This compound, Peregrinol, Manoyl oxideRapid in planta functional characterization of enzymes nih.govresearchgate.net

Advanced Analytical Methodologies for Viteagnusin D Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive determination of the chemical structure of viteagnusin D, including its elemental composition, connectivity, and stereochemistry, is accomplished through the application of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of natural products like this compound. nih.govnih.govnuvisan.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecule's carbon skeleton and the placement of functional groups. springernature.comunl.edu For complex molecules, advanced NMR techniques can provide crucial data on through-bond and through-space correlations between atoms, which is essential for piecing together the complete structure. nih.gov

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. encyclopedia.pubru.nl ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the true absolute stereochemistry can be confidently assigned. mdpi.combeilstein-journals.org

The following table summarizes the application of these spectroscopic techniques in the structural elucidation of complex natural products.

TechniqueInformation ProvidedApplication in this compound Research
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiDetermination of the carbon skeleton and placement of functional groups.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental formulaConfirmation of the molecular formula of this compound.
Tandem Mass Spectrometry (MS/MS) Structural fragments and connectivity informationElucidation of the substructures and confirmation of the overall molecular architecture.
Electronic Circular Dichroism (ECD) Absolute configuration of chiral centersDetermination of the three-dimensional arrangement of atoms in space.

Quantitative and Qualitative Chromatographic Techniques

Chromatographic methods are indispensable for both the qualitative identification and quantitative measurement of this compound in various samples, such as plant extracts and biological fluids. mdpi.comnih.govdrawellanalytical.comencyclopedia.pub

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique for the analysis of this compound. researchgate.netnih.govnih.gov UPLC provides rapid and high-resolution separation of this compound from other compounds in a complex mixture. nih.gov The separated components are then introduced into a mass spectrometer for detection and quantification. researchgate.netnih.govnih.gov This hyphenated technique allows for the accurate determination of this compound concentrations, even at very low levels, making it ideal for pharmacokinetic and metabolic studies. nih.govunc.edu

Qualitative analysis by UPLC-MS involves identifying this compound based on its retention time in the chromatographic separation and its characteristic mass spectrum. For quantitative analysis, a calibration curve is typically generated using a pure standard of this compound to relate the instrument's response to the concentration of the analyte in the sample. unc.edud-nb.info

The table below outlines the key aspects of UPLC-MS in the analysis of this compound.

AspectDescription
Qualitative Analysis Identification of this compound based on its unique retention time and mass-to-charge ratio.
Quantitative Analysis Measurement of the concentration of this compound using a calibration curve generated from a known standard.
Sensitivity Capable of detecting and quantifying very low concentrations of this compound.
Selectivity The combination of chromatographic separation and mass spectrometric detection provides high selectivity, minimizing interference from other compounds.

Advanced Mass Spectrometry Imaging for Localization and Distribution Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govnih.govmaastrichtuniversity.nlyoutube.com This technology can be applied to investigate the localization of this compound within the tissues of the plant where it is produced, such as the leaves, fruits, or flowers. nih.govresearchgate.net

In a MALDI-MSI experiment, a thin section of the plant tissue is coated with a matrix that absorbs laser energy. A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By correlating the mass spectra with their spatial coordinates, a two-dimensional map of the distribution of specific molecules, including this compound, can be created. nih.govmaastrichtuniversity.nlyoutube.com This provides invaluable information about the sites of biosynthesis, storage, and transport of the compound within the plant.

Functional Bioassays for In Vitro Activity Assessment

To understand the biological activity of this compound, a variety of in vitro functional bioassays are employed. njbio.comamericanpeptidesociety.orgnih.gov These assays provide a controlled environment to study the effects of the compound on specific cellular processes or molecular targets. nih.govmdpi.comvgenomics.in

Reporter Gene Assays are commonly used to investigate whether this compound can modulate the activity of specific signaling pathways. probiocdmo.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. If this compound activates or inhibits the pathway, it will lead to a measurable change in the expression of the reporter gene. nih.gov

Cell-Based Functional Assays encompass a broad range of techniques used to assess the effects of this compound on cellular functions such as cell proliferation, apoptosis, or the production of signaling molecules. njbio.comamericanpeptidesociety.orgnih.govresearchgate.net For example, a cAMP-based assay could be used to determine if this compound interacts with G-protein coupled receptors that modulate cyclic AMP levels. researchgate.net

The following table provides examples of functional bioassays relevant to this compound research.

Assay TypePrincipleApplication for this compound
Reporter Gene Assay Measures the expression of a reporter gene linked to a specific signaling pathway.To determine if this compound modulates pathways such as those mediated by nuclear receptors or other transcription factors.
cAMP-Based Assay Quantifies the levels of cyclic AMP in cells treated with the compound.To investigate the interaction of this compound with G-protein coupled receptors.
Cell Proliferation Assay Measures the effect of the compound on the rate of cell division.To assess the potential cytotoxic or cytostatic effects of this compound.
Enzyme Inhibition Assay Determines the ability of the compound to inhibit the activity of a specific enzyme.To identify potential molecular targets of this compound.

Genomic, Transcriptomic, and Proteomic Approaches in Biosynthetic Pathway Investigations

Understanding how this compound is synthesized in plants requires a multi-omics approach, integrating genomics, transcriptomics, and proteomics. researchgate.netnih.gov

Genomic approaches involve sequencing the genome of the plant that produces this compound to identify the genes that encode the enzymes responsible for its biosynthesis.

Transcriptomic analysis, often performed using RNA sequencing, allows researchers to identify which genes are actively being expressed in the tissues where this compound is produced. By comparing the transcriptomes of high- and low-producing plant varieties or tissues, candidate genes involved in the biosynthetic pathway can be pinpointed.

Proteomic studies focus on identifying and quantifying the proteins present in the plant tissues. researchgate.net Mass spectrometry-based proteomics can be used to detect the enzymes of the biosynthetic pathway directly. By correlating the presence and abundance of specific enzymes with the production of this compound, their role in the pathway can be confirmed.

These integrated omics approaches provide a comprehensive view of the genetic and molecular machinery underlying the biosynthesis of this compound, opening up possibilities for metabolic engineering to enhance its production. nih.gov

Future Research Directions and Translational Perspectives

Further Elucidation of Undiscovered Biosynthetic Pathway Enzymes and Steps

The biosynthesis of labdane-type diterpenoids like viteagnusin D is a complex enzymatic cascade, and while the general pathway is understood, the specific enzymes responsible for creating this compound are not fully characterized. The process begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). iastate.edujmb.or.kr The pathway proceeds through a bicyclic intermediate, likely peregrinol (B1240592) diphosphate (PPP), which is formed by a class II diterpene synthase (diTPS). researchgate.net A subsequent class I diTPS then acts on this intermediate to generate the final structure. researchgate.net

Recent studies have made significant progress. Research into diterpene synthases from Leonurus japonicus identified an enzyme, LjTPS6, that produces this compound as one of several products from a PPP substrate. oup.comnih.gov This suggests that a homologous but more specific enzyme likely exists in Vitex agnus-castus. Furthermore, investigations have shown that certain bacterial diTPSs can be promiscuous, producing this compound, highlighting that the biosynthetic routes were previously unknown. researchgate.net

Future research must focus on identifying and characterizing the specific class I diTPS from V. agnus-castus that catalyzes the final conversion to this compound. This involves transcriptomic analysis of the plant's glandular trichomes—the primary sites of diterpenoid biosynthesis—to find candidate synthase genes. nih.gov Subsequent functional characterization of these enzymes, potentially using transient expression in plants like Nicotiana benthamiana or in engineered microbes, is crucial. plos.org Unraveling the precise enzymatic steps, including any subsequent oxidations by cytochrome P450 (CYP) enzymes, will provide the complete blueprint for its biosynthesis. researchgate.net

Table 1: Known and Hypothesized Steps in this compound Biosynthesis

StepPrecursorEnzyme ClassKnown/Hypothesized StatusResearch Focus
1Geranylgeranyl Diphosphate (GGPP)Class II Diterpene Synthase (diTPS)HypothesizedIsolate and characterize the specific V. agnus-castus diTPS that produces the bicyclic intermediate.
2Peregrinol Diphosphate (PPP)Class I Diterpene Synthase (diTPS)Partially KnownIdentify and confirm the specific V. agnus-castus diTPS responsible for the final cyclization and rearrangement to this compound. researchgate.netnih.gov
3This compound PrecursorCytochrome P450 (CYP) enzymesUndiscoveredInvestigate potential post-synthesis modifications (e.g., hydroxylations) by CYPs that may occur after the core structure is formed. researchgate.net

Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways

The therapeutic effects of Vitex agnus-castus extracts are often attributed to their dopaminergic activity, specifically the interaction with dopamine (B1211576) D2 receptors, which leads to a reduction in prolactin levels. japsonline.comresearchgate.net This activity is linked to its diterpenoid constituents. However, the precise biological targets and mechanisms of action for pure this compound remain largely unexplored.

While the D2 receptor is a primary candidate, other potential targets should be investigated. Studies on V. agnus-castus extracts and related flavonoids have suggested interactions with opioid and estrogen receptors. japsonline.comnih.gov It is critical to determine if this compound contributes to these activities. Furthermore, labdane (B1241275) diterpenes as a class are known for a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties, which are yet to be specifically evaluated for this compound. ontosight.airesearchgate.netresearchgate.net

Future research should employ high-throughput screening assays to test pure this compound against a broad panel of receptors, enzymes, and ion channels. Investigating its effects on inflammatory pathways, such as the NF-κB signaling pathway, could reveal novel anti-inflammatory applications. researchgate.net Differentiating the activity of this compound from other closely related but less active or inactive diterpenoids found in the plant, like vitexilactone (B16804), will be key to understanding its unique pharmacological profile. nih.gov

Development of Sustainable and Scalable Production Methods through Synthetic Biology

Currently, this compound is obtained by extraction from V. agnus-castus fruits, a method that is often inefficient and subject to environmental and seasonal variability. nih.gov Synthetic biology offers a promising alternative for sustainable and scalable production. jmb.or.krmdpi.com By engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create "cell factories" dedicated to producing high-value diterpenoids. jmb.or.krresearchgate.net

The successful heterologous production of other labdane diterpenes has established a clear roadmap. iastate.edunih.gov The process involves:

Pathway Engineering: Optimizing the host microbe's native metabolic pathways (e.g., the mevalonate (B85504) pathway) to ensure a high-flux supply of the precursor GGPP.

Gene Integration: Introducing the newly identified plant genes encoding the specific class II and class I diterpene synthases required for this compound biosynthesis.

Fermentation Optimization: Scaling up the production in bioreactors under controlled conditions to achieve commercially viable yields.

The discovery of enzymes like LjTPS6, which can produce this compound, is a critical first step. nih.gov Future work will involve identifying the native V. agnus-castus enzymes and potentially improving their efficiency and specificity through protein engineering before deploying them in a microbial chassis.

Table 2: Framework for Synthetic Biology Production of this compound

ComponentDescriptionObjective
Host Organism Saccharomyces cerevisiae or Escherichia coliProvide a robust and scalable platform for heterologous expression.
Precursor Pathway Engineered mevalonate (MVA) pathwayMaximize the intracellular pool of the universal precursor, GGPP. researchgate.net
Biosynthetic Enzymes - Class II diTPS from V. agnus-castus- Class I diTPS from V. agnus-castusConvert GGPP into the final this compound product with high specificity.
Process Large-scale fermentationDevelop a cost-effective and sustainable manufacturing process to replace agricultural sourcing.

Investigation of Synergistic Interactions with Other Phytochemicals

Herbal extracts are complex mixtures, and their therapeutic effects often arise from synergistic interactions between multiple compounds rather than the action of a single molecule. veterinaryworld.org The fruit of V. agnus-castus contains a rich diversity of phytochemicals, including other diterpenoids (e.g., rotundifuran (B1679581), vitexilactone), flavonoids (e.g., casticin, apigenin), and iridoids (e.g., agnuside). researchgate.netresearchgate.net It has been proposed that the observed potency of the whole extract on dopamine receptors may be due to synergy among its constituents. nih.gov

Future studies should systematically investigate these potential interactions. This can be achieved by combining pure this compound with other isolated compounds from V. agnus-castus in various ratios and assessing their combined effect on biological targets. For example, studies could examine whether flavonoids, which are known antioxidants, can enhance the stability or activity of this compound. mdpi.com Recent work has already demonstrated the synergistic effect of Vitex extract with conventional antibiotics against multidrug-resistant bacteria, providing a strong rationale for exploring such interactions in other therapeutic contexts. rdd.edu.iq

Table 3: Potential Synergistic Partners for this compound from Vitex agnus-castus

Compound ClassExample CompoundsPotential Synergistic Effect
Diterpenoids Rotundifuran, Viteagnusin I, VitexilactoneEnhancement of dopaminergic or other receptor-mediated activities. nih.gov
Flavonoids Casticin, Apigenin, LuteolinIncreased antioxidant protection, improved bioavailability, or modulation of shared signaling pathways. researchgate.netresearchgate.net
Iridoid Glycosides AgnusideComplementary mechanisms of action, potentially broadening the therapeutic effect. researchgate.net

Rational Design and Synthesis of Optimized this compound Analogues with Enhanced Specificity and Potency

Once the primary biological targets of this compound are unequivocally identified, the principles of medicinal chemistry can be applied to design and synthesize analogues with improved therapeutic properties. digitellinc.com The goal of such rational design is to create new molecules based on the this compound scaffold that exhibit enhanced potency, greater selectivity for their target, and better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Inspiration for this approach comes from studies on other diterpenoids, where minor structural modifications have led to significant changes in biological activity. bohrium.commdpi.com For this compound, synthetic strategies could focus on modifying its functional groups, such as the hydroxyl groups and the side chain, to improve interactions with its biological target. nih.gov For instance, if the target is a receptor, molecular docking studies could predict which modifications would strengthen the binding affinity. nih.gov This approach moves beyond using the natural product as is, and instead uses it as a lead compound for the development of novel, optimized therapeutics. researchgate.netdntb.gov.ua

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

To move beyond a single-target, single-pathway view, a systems biology approach is essential. mdpi.com The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of the cellular response to this compound. frontiersin.orgmulti-omicsfacility.com This approach allows researchers to map the complex network of molecular changes induced by the compound, revealing its mechanism of action in an unbiased, comprehensive manner. nih.gov

A typical multi-omics experiment would involve treating a relevant cell line (e.g., pituitary cells or neurons) with pure this compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). By integrating these data, researchers can construct molecular networks that reveal the primary targets, downstream signaling cascades, and any off-target effects. multi-omicsfacility.comnih.gov This powerful approach can validate expected mechanisms (like the dopamine pathway) and uncover entirely new biological activities, paving the way for novel therapeutic applications. frontiersin.org

Q & A

Q. What guidelines should be followed when reporting negative or inconclusive results for this compound in preclinical studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data. Publish negative results in repositories like Figshare or Zenodo to combat publication bias .
  • Transparency : Disclose all experimental parameters (e.g., sample size calculations, blinding protocols) in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.